Armillarivin

Descripción

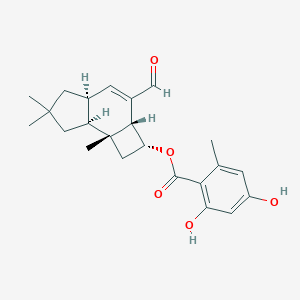

Structure

3D Structure

Propiedades

Número CAS |

135247-97-1 |

|---|---|

Fórmula molecular |

C23H28O5 |

Peso molecular |

384.5 g/mol |

Nombre IUPAC |

[(2R,2aR,4aS,7aS,7bR)-3-formyl-6,6,7b-trimethyl-2,2a,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C23H28O5/c1-12-5-15(25)7-17(26)19(12)21(27)28-18-10-23(4)16-9-22(2,3)8-13(16)6-14(11-24)20(18)23/h5-7,11,13,16,18,20,25-26H,8-10H2,1-4H3/t13-,16+,18-,20-,23-/m1/s1 |

Clave InChI |

NFCOJBIECSQMAM-JQISRXLJSA-N |

SMILES |

CC1=CC(=CC(=C1C(=O)OC2CC3(C2C(=CC4C3CC(C4)(C)C)C=O)C)O)O |

SMILES isomérico |

CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@H]2C(=C[C@H]4[C@@H]3CC(C4)(C)C)C=O)C)O)O |

SMILES canónico |

CC1=CC(=CC(=C1C(=O)OC2CC3(C2C(=CC4C3CC(C4)(C)C)C=O)C)O)O |

Otros números CAS |

135247-97-1 |

Sinónimos |

armillarivin |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies of Armillarivin

Fungal Sources: Armillaria mellea and Related Basidiomycetes

Armillarivin is a protoilludane sesquiterpenoid aromatic ester. researchgate.net A primary source for this compound is the basidiomycete fungus Armillaria mellea, commonly known as honey fungus. nih.govwikipedia.org This species is widespread in northern temperate zones, including North America, Europe, and northern Asia, and is also found in South Africa. wikipedia.orgfirst-nature.comgbif.org Armillaria mellea is recognized as a plant pathogen, causing root rot in various broadleaf trees and conifers. wikipedia.orggbif.org The genus Armillaria comprises approximately 70 known species, with several Armillaria species being known to produce diverse sesquiterpenoids. researchgate.netnih.govmdpi.com

A significant aspect of this compound research involves its isolation from artificially cultured mycelia of Armillaria mellea. researchgate.netnih.gov This approach offers a controlled and potentially scalable method for producing bioactive fungal components. academicjournals.orgresearchgate.net Mycelial cultures provide a consistent source of the compound, circumventing the variability and seasonal limitations associated with direct extraction from wild-harvested fruiting bodies. academicjournals.org

Research has focused on optimizing culture conditions to enhance mycelial biomass and metabolite production. For instance, studies have explored various broth media and environmental parameters. One study reported that a germinated-malt extract broth (GMEB) yielded the highest cell mass for Armillaria mellea mycelia, reaching 2.31 g dry weight per 50 mL. researchgate.net Optimal conditions for mycelial production of A. mellea were estimated to be a temperature of 25.72°C, a pH of 5.72, and an incubation period of 15.22 days on GMEB. researchgate.net Other studies have also indicated that temperature and incubation period significantly influence mycelial production, with optimal ranges typically between 25-27°C and 14-17 days, respectively, while pH (5.5-6.0) showed less sensitivity. google.com

Table 1: Optimized Mycelial Culture Conditions for Armillaria mellea Production

| Parameter | Optimal Value/Range | Reference |

| Medium | Germinated-malt extract broth (GMEB) | researchgate.net |

| Temperature | 25.72°C (range 25-27°C) | researchgate.netgoogle.com |

| pH | 5.72 (range 5.5-6.0) | researchgate.netgoogle.com |

| Incubation Period | 15.22 days (range 14-17 days) | researchgate.netgoogle.com |

| Yield (Dry Weight) | 2.31 g/50mL (on GMEB) | researchgate.net |

The initial step in obtaining this compound involves extracting compounds from the fungal biomass. For Armillaria mellea, this has been achieved using solvents such as petroleum ether or acetone (B3395972). researchgate.netnih.gov For example, a novel sesquiterpenoid aromatic ester, armillaricin (which is structurally related to this compound), was isolated from petroleum ether extracts of artificially cultured Armillaria mellea mycelium. nih.gov Similarly, this compound itself, along with other protoilludane sesquiterpenoid aromatic esters, has been isolated from acetone extracts of Armillaria mellea mycelium. researchgate.net

Following extraction, the structural elucidation of this compound is carried out using various spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, with single-crystal X-ray analysis providing definitive structural confirmation. researchgate.netnih.govnih.gov

Advanced Chromatographic Techniques for this compound Isolation

Chromatographic techniques are indispensable for the isolation and purification of natural products, including this compound, from the complex mixtures obtained from fungal extracts. iipseries.orgijcrt.org These methods leverage differences in chemical properties, such as polarity and molecular size, to achieve separation. iipseries.org

Silica (B1680970) gel column chromatography is a widely employed technique for the initial separation of sesquiterpenoids. nih.govnih.gov This method relies on the principle of adsorption, where compounds interact differently with the stationary phase (silica gel) based on their polarity, allowing for their separation as they move through the column with a mobile phase. iipseries.orgresearchgate.netcommonorganicchemistry.com For the isolation of this compound, silica gel column chromatography has been a crucial step. nih.gov For the separation of sesquiterpenoids in general, common solvent systems include mixtures of n-hexane/ethyl acetate (B1210297) or toluene (B28343)/methyl tert-butyl ether (MTBE), with gradients often used to optimize separation. nih.govcommonorganicchemistry.com Silica gel for chromatography is specifically designed with controlled particle size and surface area to ensure efficient separation and reproducibility. kanto.co.jpreddit.com

Following initial separation by column chromatography, further purification of this compound and similar natural products often involves more advanced techniques such as preparative Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). first-nature.comiipseries.orgresearchgate.net Preparative TLC offers a rapid method for qualitative analysis and serves as a preliminary step for isolating compounds. iipseries.org

HPLC is a powerful technique known for its high resolution and versatility, making it ideal for the separation, identification, and quantification of compounds from complex natural product mixtures. iipseries.orgfrontiersin.org It is particularly effective for achieving high purity of target compounds. chromatographyonline.com In the context of sesquiterpenoid isolation, preparative HPLC can be used to purify fractions obtained from earlier chromatographic steps. researchgate.net Coupling HPLC with Mass Spectrometry (LC-MS/MS) provides an invaluable tool for the definitive identification and structural elucidation of isolated compounds, confirming their presence and purity. iipseries.orgresearchgate.net

Structural Elucidation and Stereochemical Characterization of Armillarivin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum of Armillarivin shows characteristic signals for an aromatic ring, an aldehyde group, and several methyl groups. The ¹³C NMR data corroborates these findings, indicating the presence of a benzoate (B1203000) ester moiety linked to a complex sesquiterpenoid core. acs.orgnih.gov The structural features deduced from the NMR spectra of this compound are similar to those of related protoilludane-type sesquiterpenoids, such as 4-dehydrodihydromelleolide. sioc-journal.cn Detailed analysis of 2D NMR experiments, including COSY, HSQC, and HMBC, allows for the complete assignment of the molecule's constitution by revealing proton-proton and proton-carbon correlations. researchgate.netnd.edu A comparison of NMR data from synthetically produced (+)-Armillarivin with that reported for the natural product confirmed the structural assignment. acs.org

| Position | ¹³C NMR (125 MHz, CDCl₃) δ [ppm] | ¹H NMR (500 MHz, CDCl₃) δ [ppm] (J in Hz) |

|---|---|---|

| 1 | 38.6 | (a) 1.83 (m); (b) 1.62 (m) |

| 2 | 75.6 | 5.34 (dd, J = 10.6, 5.0) |

| 3 | 141.4 | - |

| 4 | 152.0 | 9.41 (s) |

| 5 | 31.4 | 2.84 (m) |

| 6 | 35.5 | - |

| 7 | 41.8 | (a) 1.62 (m); (b) 1.50 (m) |

| 8 | 1.02 (s) | 21.8 |

| 9 | 33.9 | 2.13 (m) |

| 10 | 26.5 | (a) 1.62 (m); (b) 1.25 (m) |

| 11 | 38.9 | - |

| 12 | 0.99 (s) | 26.9 |

| 13 | 1.07 (s) | 27.9 |

| 1' | 110.1 | - |

| 2' | 162.2 | - |

| 3' | 98.8 | 6.28 (d, J = 2.4) |

| 4' | 165.7 | - |

| 5' | 106.1 | 6.32 (d, J = 2.4) |

| 6' | 140.9 | - |

| 7' | 24.6 | 2.49 (s) |

| C=O | 170.0 | - |

Data sourced from comparison of synthetic and natural product spectra. acs.org

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the elemental composition and confirming the molecular weight of a compound. aaup.edu High-Resolution Mass Spectrometry (HRMS), typically using an electrospray ionization (ESI) source, provides a highly accurate mass measurement, which is used to deduce the molecular formula. mdpi.com

For this compound, HRMS analysis established the molecular formula as C₂₃H₂₈O₅. hmdb.cabibliomed.org This formula, indicating nine degrees of unsaturation, is consistent with the proposed structure containing multiple rings and double bonds. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural confirmation. hmdb.cabiorxiv.orgwikipedia.org Common fragmentation pathways for melleolide-type compounds include the cleavage of the ester bond, separating the sesquiterpenoid core from the aromatic acid moiety, which helps to verify the connectivity of these two major substructures. miamioh.edu

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₂₈O₅ |

| Molecular Weight (Monoisotopic) | 384.1937 g/mol |

| Calculated m/z [M+H]⁺ | 385.2010 |

| Observed m/z [M+H]⁺ | 385.2005 bibliomed.org |

| Ionization Technique | Electrospray Ionization (ESI) mdpi.combibliomed.org |

Single-Crystal X-ray Diffraction for Definitive this compound Structure Confirmation

While NMR and MS provide the planar structure, single-crystal X-ray diffraction offers the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its conformation and relative stereochemistry. uhu-ciqso.escarleton.edurigaku.comuni-ulm.de This technique requires growing a high-quality single crystal of the compound, which, when irradiated with X-rays, produces a unique diffraction pattern. Analysis of this pattern reveals the precise coordinates of each atom in the crystal lattice. rsc.org

The structure of synthetically produced (+)-Armillarivin was unequivocally confirmed by single-crystal X-ray analysis. acs.organu.edu.auanu.edu.au This analysis not only verified the complex polycyclic structure and the connectivity established by other spectroscopic methods but also unambiguously defined the relative configuration of all stereogenic centers within the molecule.

| Crystallographic Data for this compound nih.gov | |

|---|---|

| CCDC Number | 919146 |

| Empirical formula | C₂₃H₂₈O₅ |

| Formula weight | 384.46 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 6.8533(3) |

| b (Å) | 15.2633(7) |

| c (Å) | 19.8394(9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Chiroptical Methods for Absolute Stereochemistry Determination of this compound

While X-ray crystallography defines the relative stereochemistry, chiroptical methods are essential for determining the absolute configuration of a chiral molecule. numberanalytics.commdpi.comnih.gov These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light. numberanalytics.com

For this compound and related natural products, the absolute configuration is often assigned by comparing the experimental electronic circular dichroism (ECD) spectrum with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). sioc-journal.cnresearchgate.netfrontiersin.orgmdpi.comresearchgate.net By calculating the theoretical ECD spectra for both possible enantiomers, a match between the experimental spectrum and one of the calculated spectra allows for a confident assignment of the absolute stereochemistry. sioc-journal.cnresearchgate.net Another important chiroptical property is the specific optical rotation, which measures the angle to which a compound rotates plane-polarized light. The total synthesis of (+)-Armillarivin reported a specific rotation value that matched that of the natural product, further confirming its absolute configuration. acs.organu.edu.au

| Method/Parameter | Observation/Result |

|---|---|

| Electronic Circular Dichroism (ECD) | Used to assign absolute configuration by comparing experimental spectra with quantum chemical calculations for related compounds. sioc-journal.cnresearchgate.netmdpi.comresearchgate.net |

| Specific Optical Rotation [α]D | +70 (c 0.3, CHCl₃) for synthetic (+)-Armillarivin, matching the natural product. acs.organu.edu.au |

Chemical Synthesis Strategies for Armillarivin

Chemoenzymatic Total Synthesis of (+)-Armillarivin

The first and, as of 2013, only total synthesis of (+)-Armillarivin was reported using a chemoenzymatic approach. royalsoc.org.au This strategy combines the power of enzymatic transformations with conventional chemical synthesis steps to efficiently construct complex molecular architectures. royalsoc.org.auresearchgate.net The synthesis of (+)-Armillarivin was achieved in 20 steps from an enantiomerically pure precursor. nih.govfigshare.comacs.org

A key initial step in the chemoenzymatic synthesis of (+)-Armillarivin involves the whole-cell biotransformation of toluene-derived precursors. royalsoc.org.aunih.govfigshare.com Genetically engineered microorganisms that over-express the enzyme toluene (B28343) dioxygenase (TDO) are utilized to produce cis-1,2-dihydrocatechols on a large scale. royalsoc.org.au These metabolites are typically obtained in enantiomerically pure form, making them highly versatile starting materials for the assembly of diverse and biologically active systems. royalsoc.org.au The microbial dihydroxylation of arenes by these organisms is a unique reaction in nature, offering high stereo-, regio-, and enantioselectivity. researchgate.net

A pivotal carbon-carbon bond-forming reaction in the synthesis of this compound is the Diels–Alder cycloaddition. royalsoc.org.aunih.govfigshare.com This concerted [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool for the regio- and stereoselective construction of six-membered rings. uc.ptencyclopedia.pub In the synthesis of (+)-Armillarivin, a high-pressure promoted and completely regio- and stereo-selective Diels–Alder reaction occurs between a cis-1,2-dihydrocatechol (derived from toluene) and cyclopentenone. royalsoc.org.auorganic-chemistry.org This reaction is crucial for establishing the tricyclic protoilludane framework, which is a core structural feature of this compound. royalsoc.org.aunih.govresearchgate.net

Following the Diels–Alder cycloaddition, a photochemically promoted 1,3-acyl rearrangement reaction is employed to generate the tricyclic scaffold of this compound. royalsoc.org.aunih.govfigshare.com This rearrangement, often referred to as a Givens rearrangement, transforms a cyclopentannulated bicyclo[2.2.2]octen-1-one adduct into the desired tricyclic isomer. royalsoc.org.au Photochemical rearrangements involve reactions initiated by light, leading to structural changes within a molecule. baranlab.org This step is instrumental in constructing the complex ring system characteristic of protoilludane natural products. royalsoc.org.auresearchgate.net

Development of Enantiodivergent Synthetic Routes to Protoilludane Frameworks

The development of enantiodivergent synthetic routes is a significant aspect of natural product synthesis, allowing access to either enantiomeric series of various sesquiterpenoid frameworks from the same homochiral starting material. researchgate.net This is achieved by carefully controlling the facial selectivity of key reactions, such as the initial Diels–Alder reaction. researchgate.net Such strategies have been applied to protoilludane frameworks, enabling the synthesis of both natural and non-natural enantiomeric forms of related compounds like 8-deoxydihydrotsugicoline and radudiol. researchgate.netresearchgate.net

Stereochemical Control in Complex Natural Product Synthesis

Stereochemical control is paramount in the synthesis of complex natural products, as the biological activity of these molecules is often highly dependent on their precise three-dimensional arrangement. openaccessjournals.comnih.gov Natural products frequently possess intricate structures with numerous chiral centers, fused rings, and diverse functional groups. openaccessjournals.comnih.gov Achieving efficient and selective synthesis of these compounds requires advanced synthetic methodologies and creative strategies to control stereochemistry, regioselectivity, and the assembly of complex ring systems. openaccessjournals.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with residual dipolar coupling (RDC) and residual chemical shift anisotropy (RCSA) analysis, are vital for determining the complete structures, including the stereochemistry, of challenging organic molecules. leibniz-fmp.demdpi.com Stereocontrolled total synthesis is ultimately necessary to confirm the complete configurational assignment of natural products. mdpi.com

Methodologies for the Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products like this compound is crucial for structure-activity relationship (SAR) studies and for exploring their therapeutic potential. Methodologies for synthesizing such compounds often involve modifications of the established total synthesis routes or the development of new synthetic pathways to introduce specific structural changes. For instance, studies have investigated various protoilludane sesquiterpene aryl esters, some of which are structurally related to this compound, to assess their cytotoxic activities. nih.gov The ability to systematically modify the core structure or peripheral groups allows for the generation of diverse compounds with potentially altered or enhanced biological properties. nih.gov

Biological Activities and Molecular Mechanisms of Action of Armillarivin

Investigations into Cytotoxic Activity of Armillarivin and Related Protoilludanes

This compound, a member of the protoilludane class of sesquiterpenoid natural products, has been the subject of research regarding its potential cytotoxic activities. mdpi.comresearchgate.net Protoilludanes, characterized by a 5/6/4-annulated ring system, are primarily produced by fungi and have demonstrated a range of bioactivities, including cytotoxic properties. researchgate.net

Research has shown that this compound and related protoilludane sesquiterpene aryl esters exhibit cytotoxic activity against various human cancer cell lines.

This compound and its derivatives have demonstrated notable antiproliferative effects. For instance, 5-hydroxyl-armillarivin showed cytotoxic activity against HepG2 cells. nih.gov Another related compound, arnamial, displayed cytotoxicity against several cancer cell lines including Jurkat T cells, MCF-7 breast adenocarcinoma, CCRF-CEM lymphoblastic leukemia, and HCT-116 colorectal carcinoma cells. nih.govdokumen.pub

The cytotoxic profiles of several protoilludane sesquiterpene aryl esters isolated from Armillaria mellea have been evaluated. Compounds such as armillaridin, armillartin, armillarilin, armillasin, armillarigin, and melleolide were found to be active against HepG2 cells. nih.gov Specifically, melleolide exhibited significant cytotoxic activity against HepG2 cells while showing lower activity against the normal liver cell line L02. nih.gov

Furthermore, other related protoilludanes have been investigated for their cytotoxic potential. Armillaricin was shown to be potently cytotoxic towards MCF7, HT-29, and CEM cell lines. mdpi.com Derivatives of armillaricin also exhibited moderate to potent cytotoxicity towards HUVEC, MCF7, K-562, and HeLa cell lines. mdpi.com One of these derivatives also showed cytotoxicity against HCT-116, Jurkat, and CCRF-CEM cell lines. mdpi.com Armillarigin and 4-O-methylarmillaridin have also been investigated for their cytotoxicity against cell lines including HL-60, SMMC-7721, A-549, MCF7, SW480, Jurkat, and HeLa. mdpi.comsioc-journal.cn

Table 1: Cytotoxic Activity of this compound and Related Protoilludanes on Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Arnamial | Jurkat T cells | 3.9 | nih.gov |

| Arnamial | HCT-116 | 10.7 | nih.gov |

| Arnamial | MCF-7 | 15.4 | nih.gov |

| Arnamial | CCRF-CEM | 8.9 | nih.gov |

| Armillaricin | MCF7 | 4.8 | mdpi.com |

| Armillaricin | HT-29 | 4.6 | mdpi.com |

| Armillaricin | CEM | 5.8 | mdpi.com |

| Armillarigin | HL-60 | 14.27 | mdpi.com |

| Armillarigin | SMMC-7721 | 19.51 | mdpi.com |

| Armillarigin | A-549 | 10.01 | mdpi.com |

| Armillarigin | MCF7 | 10.67 | mdpi.com |

| Armillarigin | SW480 | 19.19 | mdpi.com |

| 4-O-methylarmillaridin | MCF7 | 6.7 | mdpi.com |

| 4-O-methylarmillaridin | Jurkat | 4.1 | mdpi.com |

| 4-O-methylarmillaridin | HeLa | 18.8 | mdpi.com |

| 5-hydroxyl-armillarivin | HepG2 | 18.03 µg/mL | mdpi.com |

| Melleolide | HepG2 | 4.95 µg/mL | nih.gov |

The cytotoxic effects of this compound and related compounds are often linked to the induction of apoptosis, or programmed cell death. This process involves a series of molecular events that lead to the controlled elimination of cells.

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (MMP). numberanalytics.com Mitochondria are essential for cellular energy production and play a crucial role in regulating cell death. researchgate.net A decrease in MMP is often an early indicator of cellular stress and can initiate the apoptotic cascade. numberanalytics.com This loss of MMP can lead to the permeabilization of the outer mitochondrial membrane, a critical step often considered the "point of no return" in apoptosis. mdpi.com While in some systems, the loss of MMP is an early event, in others it may occur as a consequence of the apoptotic signaling pathway. researchgate.net

The disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. mdpi.comscielo.org.ar One of these key factors is cytochrome c. mdpi.comembopress.org

Once in the cytosol, cytochrome c participates in the formation of a protein complex known as the apoptosome. mdpi.comresearchgate.net This complex then activates an initiator caspase, caspase-9. mdpi.comresearchgate.net Activated caspase-9, in turn, triggers a cascade of effector caspases, such as caspase-3 and caspase-7, which are responsible for executing the final stages of apoptosis by cleaving various cellular substrates. mdpi.comresearchgate.net The release of cytochrome c is a critical event that often occurs before or at the same time as the activation of these effector caspases. embopress.orgnih.gov Studies have shown that cytochrome c can also indirectly activate caspases by blocking inhibitors of apoptosis. nih.gov

Research on melleolide, a related protoilludane, demonstrated that its cytotoxic mechanism on HepG2 cells involves the activation of caspase-3, caspase-8, and caspase-9. nih.gov

In addition to inducing apoptosis, certain protoilludanes can interfere with the cell cycle, the series of events that take place in a cell leading to its division and duplication. Many anticancer agents function by causing cell cycle arrest, thereby inhibiting the proliferation of cancer cells. frontiersin.org

The cell cycle is divided into several phases, including G1, S, G2, and M. The G1 phase is a critical period where the cell grows and prepares for DNA synthesis. nih.gov The transition from G0 (a quiescent state) to G1 and progression through G1 are tightly regulated processes. nih.govnih.gov

Some studies suggest that certain anticancer compounds can induce cell cycle arrest in the G0/G1 phase. frontiersin.orgjcancer.org For instance, flavomannin-6,6-dimethylether, a compound from Tricholoma equestre, has been shown to inhibit the cell cycle in the G0/G1 phase. mdpi.com This arrest is often associated with changes in the levels of cell cycle regulatory proteins. frontiersin.org Melleolide, a related protoilludane, was found to induce cell cycle arrest at the G2/M phase in HepG2 cells. nih.gov While the specific effects of this compound on cell cycle progression require further detailed investigation, the ability of related compounds to induce cell cycle arrest suggests a potential mechanism for its antiproliferative activity. biorxiv.org

Another potential mechanism for the cytotoxic effects of this compound and related compounds is the inhibition of nucleic acid biosynthesis. wikipedia.org This involves interfering with the processes of DNA replication or RNA transcription. libretexts.orguobabylon.edu.iq

Some studies have indicated that melleolides, a class of compounds to which this compound is related, exert their cytotoxic effects primarily by inhibiting DNA biosynthesis. mdpi.com The inhibition of DNA synthesis prevents cancer cells from replicating their genetic material, which is a prerequisite for cell division. This ultimately halts their proliferation. libretexts.orgnih.gov The precise molecular targets within the nucleic acid biosynthesis pathways for this compound have not been fully elucidated and remain an area for further research.

Exploration of Apoptosis Induction Mechanisms

Antimicrobial Research Aspects of this compound and Armillaria mellea Extracts

The persistent challenge of multidrug resistance in pathogenic microorganisms has spurred the search for novel antimicrobial agents from natural sources, including fungi. biotechnologyjournals.com Armillaria mellea, commonly known as honey fungus, and its constituent compounds like this compound, have been subjects of research for their potential antimicrobial properties. mushrooms-extract.comresearchgate.netacademicjournals.orgacademicjournals.org

Evaluation of Antibacterial Spectrum and Potency

Extracts from the fruiting bodies and mycelial cultures of Armillaria mellea have demonstrated a broad spectrum of antibacterial activity. ipb.pttandfonline.com Studies have shown that various extracts of A. mellea exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. ipb.pt

Specifically, aqueous extracts of A. mellea have shown notable susceptibility against Bacillus cereus and Staphylococcus aureus. biotechnologyjournals.com Ethanolic and methanolic extracts also displayed varied levels of antibacterial action against these and other bacteria. biotechnologyjournals.com For instance, the ethanolic extract of A. mellea mycelium was effective against Sarcina lutea. ipb.pt Furthermore, new sesquiterpene aryl esters, 4-O-methylmelleolide and judeol, isolated from the mycelial extract of A. mellea, have demonstrated strong antibacterial activity against Gram-positive bacteria. nih.gov

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of A. mellea extracts have been evaluated to quantify their potency. For ethanolic extracts, the MIC varied from 62.50 to 250 mg/ml, with MBC values in the same range. biotechnologyjournals.com Methanolic extracts showed MIC values between 62.5 and 125 mg/ml for B. cereus and S. aureus, with an MBC of 125 mg/ml. biotechnologyjournals.com Aqueous extracts exhibited an MIC of 125 mg/ml for both B. cereus and S. aureus, with a corresponding MBC of 125 mg/ml for both strains. biotechnologyjournals.com

It is worth noting that the antibacterial efficacy can differ between extracts from the fruiting bodies and the mycelium. Ethanolic extracts from the fruiting bodies have been reported to possess better antimicrobial activity against Gram-negative bacteria compared to chloroform (B151607) extracts and mycelium extracts. ipb.pt

Table 1: Antibacterial Activity of Armillaria mellea Extracts

| Extract Type | Test Organism | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|---|

| Ethanolic | Bacillus cereus | 62.50 - 250 | 62.50 - 250 |

| Ethanolic | Staphylococcus aureus | 62.50 - 250 | 62.50 - 250 |

| Methanolic | Bacillus cereus | 62.5 - 125 | 125 |

| Methanolic | Staphylococcus aureus | 62.5 - 125 | 125 |

| Aqueous | Bacillus cereus | 125 | 125 |

Assessment of Antifungal Activity

In addition to antibacterial properties, Armillaria mellea extracts have been investigated for their antifungal potential. biotechnologyjournals.com Aqueous extracts of A. mellea have demonstrated susceptibility against Candida albicans and Candida glabrata. biotechnologyjournals.com

The antifungal potency has been quantified using MIC and minimum fungicidal concentration (MFC) values. The aqueous extract of A. mellea showed an MIC of 31.25 mg/ml for both C. albicans and C. glabrata. biotechnologyjournals.com The MFC for the aqueous extract was 62.5 mg/ml for C. albicans and 31.25 mg/ml for C. glabrata. biotechnologyjournals.com

Ethanolic extracts also showed activity, with an MIC of 62.5 mg/ml and an MFC of 125 mg/ml for C. albicans, though no activity was observed against C. glabrata. biotechnologyjournals.com Conversely, the methanolic extract was active against C. glabrata with an MIC of 62.5 mg/ml and an MFC of 125 mg/ml, but not against C. albicans. biotechnologyjournals.com A separate study highlighted that the ethanolic extract of A. mellea showed higher activity against Candida albicans than the chloroform extract. ipb.ptucp.pt

Furthermore, the compound Armillarisin B, isolated from Armillariella tabescens, has demonstrated in vitro antifungal activity against the plant pathogenic fungus Gibberella zeae. nih.gov

Table 2: Antifungal Activity of Armillaria mellea Extracts

| Extract Type | Test Organism | MIC (mg/ml) | MFC (mg/ml) |

|---|---|---|---|

| Aqueous | Candida albicans | 31.25 | 62.5 |

| Aqueous | Candida glabrata | 31.25 | 31.25 |

| Ethanolic | Candida albicans | 62.5 | 125 |

Enzyme Inhibition Studies Involving this compound and Armillaria-Derived Compounds

Research into the bioactive compounds from Armillaria species has revealed their potential to inhibit various enzymes, suggesting mechanisms of action that could be harnessed for therapeutic purposes.

Characterization of Protease Inhibition

Armillaria mellea is a source of proteases and their inhibitors. nih.govresearchgate.net Studies on A. mellea protease have shown its ability to cleave specific bonds in polypeptide substrates. For instance, it splits the Pro7-Lys8 bond in lysine-vasopressin and the Ser11-Lys12 bond in glucagon. nih.gov This protease also extensively degrades S-carboxymethyl lysozyme, S-carboxymethyl pepsinogen, and oxidised ribonuclease A, with lysine (B10760008) being the new amino-terminal residue in each case. nih.gov

The inhibition of A. mellea protease has been demonstrated by chelating agents such as 1,10-phenanthroline, alpha,alpha'-bipyridine, and imidazole. nih.gov Lysine, S-2-aminoethylcysteine, and short-chain aliphatic amines have also been identified as relatively good inhibitors of this enzyme, whereas arginine is a poor inhibitor. nih.gov Furthermore, trypsin inhibitors with similar molecular masses and acidic isoelectric points have been isolated from Armillaria mellea. researchgate.net

Identification of Other Enzyme Targets and Inhibitory Potentials

Beyond proteases, compounds derived from Armillaria have been found to inhibit other key enzymes. Polysaccharide fractions from A. mellea have demonstrated strong inhibitory activity against α-glucosidase, although no significant activity against α-amylase was detected. researchgate.net These polysaccharide fractions were also capable of inhibiting pro-inflammatory enzymes such as lipoxygenase, cyclooxygenase, and hyaluronidase. researchgate.net

Additionally, research on Armillaria ostoyae has led to the isolation of sesquiterpene aryl esters that significantly inhibit the degranulation of RBL-2H3 cells, suggesting a potential role in allergy treatments. thieme-connect.de Specifically, purified melleolide H and J were identified as potent inhibitors of this process. thieme-connect.de

Research into Immunomodulatory Effects of Armillaria Constituents

The immunomodulatory potential of constituents from Armillaria species is an area of growing research interest. mushrooms-extract.comresearchgate.netacademicjournals.org Bioactive components, particularly polysaccharides and glycoproteins extracted from Armillaria fungi, have shown potent immunomodulatory effects. patsnap.com

These compounds are believed to interact with receptors on immune cells like macrophages and T-lymphocytes, leading to the modulation of cytokine production. patsnap.com This can result in a balancing of pro-inflammatory and anti-inflammatory cytokines, which helps in restoring immune homeostasis. patsnap.com For example, polysaccharides from Armillaria luteo-virens have been shown to effectively restrain S180 solid tumor growth, protect immune organs, and promote the secretion of cytokines such as IL-2, IL-6, and TNF-α in serum. nih.gov In vitro studies with these polysaccharides also indicated an improvement in the proliferation and phagocytic capacity of Raw264.7 cells, along with increased levels of nitric oxide and cytokines. nih.gov

Furthermore, glucans from Armillaria luteo-virens have been investigated for their immunomodulatory activities in vivo, showing promise for their application in both food and pharmaceutical areas. acs.org Polysaccharides from A. mellea have also been reported to possess immunopotentiating activities. academicjournals.org

Advanced Research Perspectives and Future Directions for Armillarivin

Rational Design and Synthesis of Novel Armillarivin Derivatives for Targeted Bioactivities

The development of novel therapeutic agents frequently builds upon natural product scaffolds. Rational design involves modifying a lead compound, such as this compound, to enhance its potency, selectivity, and pharmacokinetic properties. mdpi.comrsc.orgnih.gov This approach for this compound focuses on creating a library of derivatives by making targeted chemical modifications to its sesquiterpene or aryl ester moieties.

Research has already identified several natural and synthesized derivatives of the broader melleolide family to which this compound belongs, providing a foundation for structure-activity relationship (SAR) studies. researchgate.net For example, the isolation of compounds like 5-hydroxyl-armillarivin and 5'-methoxy-armillasin from Armillaria mellea demonstrates that nature itself produces variations of this scaffold. researchgate.net Synthetic strategies, including chemoenzymatic approaches, have been successfully employed for the total synthesis of (+)-Armillarivin, opening pathways for creating non-natural analogues. acs.orgcore.ac.uk

Future efforts in rational design will likely involve:

Modification of the Orsellinic Acid Moiety: Altering the substitution pattern on the aromatic ring could modulate interactions with biological targets and affect properties like solubility and cell permeability.

Functionalization of the Protoilludane Core: Introducing or modifying functional groups at various positions on the tricyclic sesquiterpene core could fine-tune bioactivity. Studies on related melleolides have shown that the presence of a C1 aldehyde is linked to cytotoxicity, a property that is lost with hydroxylation at C13, highlighting the sensitivity of bioactivity to minor structural changes. researchgate.net

Synthesis of Hybrid Molecules: Combining the this compound scaffold with other pharmacophores is an emerging strategy in drug design, potentially creating polypharmacological agents that can act on multiple targets simultaneously. nih.gov

The goal of these synthetic endeavors is to produce derivatives with enhanced and highly specific biological effects, such as increased cytotoxicity against specific cancer cell lines or more potent anti-inflammatory activity. mdpi.comnih.gov

Table 1: Examples of this compound-related Compounds and Their Reported Activities This table is for illustrative purposes, based on research into the broader class of melleolides and related compounds.

| Compound Name | Structural Modification | Reported Bioactivity/Finding | Citation(s) |

| This compound | Parent Compound | Antifungal, cytotoxic | researchgate.netdntb.gov.ua |

| 5-hydroxyl-armillarivin | Natural Derivative | Isolated from A. mellea mycelium | researchgate.net |

| Armillarikin | Related Melleolide | Induces apoptosis in leukemia and hepatocellular carcinoma cells | mdpi.com |

| Armillasin | Related Melleolide | Isolated from A. mellea | mdpi.com |

| Melleolide | Related Melleolide | Antimicrobial, cytotoxic | researchgate.net |

Comprehensive Mechanistic Investigations of this compound's Biological Actions at the Molecular Level

While initial studies have pointed to this compound's potential, a deep understanding of its molecular mechanisms is crucial for its development as a therapeutic agent. researchgate.net Future research will need to move beyond phenotypic observations to detailed mechanistic elucidation.

Key areas for investigation include:

Signaling Pathway Modulation: Preliminary research on related compounds suggests that this compound may exert its effects by modulating key cellular signaling pathways. patsnap.com For instance, Armillarisin A, a related compound, has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway by preventing the degradation of its inhibitor, IκBα. patsnap.compatsnap.com This action blocks NF-κB's translocation to the nucleus, reducing the expression of pro-inflammatory genes. patsnap.com It also appears to influence the MAPK (mitogen-activated protein kinase) pathway, leading to decreased cell proliferation and increased apoptosis. patsnap.com

Induction of Apoptosis: this compound and its analogues have been reported to induce programmed cell death (apoptosis) in cancer cells. mdpi.com Future studies should focus on identifying the precise molecular triggers, such as the upregulation of pro-apoptotic proteins (e.g., Bax), the downregulation of anti-apoptotic proteins (e.g., Bcl-2), and the activation of caspases, the key enzymes in the apoptotic cascade. patsnap.com

Direct Molecular Target Identification: A critical goal is to identify the specific proteins or biomolecules that this compound directly binds to in order to exert its effects. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and cellular thermal shift assays (CETSA) can be employed to pinpoint these direct molecular targets.

A thorough understanding of these mechanisms will not only validate the therapeutic potential of this compound but also inform the rational design of more effective and target-specific derivatives. dntb.gov.ua

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research

Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful, systems-level approach to understanding the effects of this compound. humanspecificresearch.orgnih.govfrontlinegenomics.com Integrating proteomics (the study of proteins) and metabolomics (the study of metabolites) can provide a comprehensive snapshot of the cellular response to the compound. frontiersin.orgmdpi.com

Proteomics: By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify broad changes in protein expression. nih.gov This can reveal which cellular pathways are most affected by the compound. For example, a proteomics study might show an upregulation of proteins involved in apoptosis or a downregulation of proteins critical for cell cycle progression. frontlinegenomics.com Mass spectrometry-based proteomics is a key tool for such investigations. researchgate.net

Metabolomics: Metabolomic analysis can reveal how this compound alters the metabolic landscape of a cell or organism. mdpi.comscholaris.ca By using techniques like ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), researchers can detect significant changes in endogenous metabolites, identifying the metabolic pathways that are perturbed. mdpi.com For instance, studies on polysaccharides from Armillaria mellea have used metabolomics to show modulation of pathways like the TCA cycle to enhance immune responses. mdpi.com Similar approaches can elucidate the metabolic impact of this compound.

Untargeted Metabolomics for Discovery: Untargeted metabolomics has proven effective in systematically exploring the chemical diversity of Armillaria species, leading to the discovery of new melleolide derivatives. researchgate.net This approach can continue to identify novel this compound-related compounds produced under different culture conditions. researchgate.net

By combining these omics datasets, researchers can construct detailed molecular profiles of this compound's activity, offering a holistic view of its mechanism of action and facilitating the discovery of biomarkers for its effects. nih.gov

Computational Chemistry and Molecular Modeling for Predictive Studies (e.g., docking, molecular dynamics)

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling researchers to predict and analyze molecular interactions at an atomic level. ub.edufiveable.menih.govanu.edu.auanu.edu.au

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. anu.edu.au Docking studies can be used to screen virtual libraries of this compound derivatives against the three-dimensional structures of known protein targets. mdpi.com For example, melleolide compounds have been docked into the active site of enzymes like xanthine (B1682287) oxidase to predict their inhibitory potential and understand the key interactions (e.g., hydrogen bonds, Pi-Pi stacking) that stabilize the complex. researchgate.net This approach can help prioritize which derivatives to synthesize and test experimentally. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the physical movements of atoms and molecules over time. nih.govwikipedia.org These simulations can be used to study the conformational changes in a target protein upon binding of this compound, assess the stability of the ligand-protein complex, and calculate binding free energies. rsc.orgrsc.org By simulating the dynamic behavior of this compound in a biological environment, researchers can gain a deeper understanding of its mechanism of action. colab.ws

These computational methods allow for the rapid, cost-effective evaluation of numerous potential derivatives and provide detailed hypotheses about molecular mechanisms that can then be tested and validated through laboratory experiments. fiveable.me

Q & A

Q. What are the established synthetic routes for Armillarivin, and what methodological considerations ensure reproducibility?

this compound is synthesized via a multi-step process starting with a high-pressure Diels-Alder cycloaddition, followed by photochemical Givens rearrangement, ketone reduction, and esterification . To ensure reproducibility:

- Document reaction conditions (pressure, temperature, solvent ratios) meticulously.

- Validate intermediate compounds using NMR and mass spectrometry at each stage.

- Cross-reference protocols with prior studies on structurally similar terpenoids (e.g., (+)-fomannosin) for consistency .

Q. How should researchers characterize the purity and structural identity of newly synthesized this compound?

Key methodologies include:

- Chromatography : HPLC with UV detection to assess purity (≥95% threshold recommended) .

- Spectroscopy : Comparative analysis of - and -NMR data against published spectra for this compound and its intermediates .

- Elemental analysis : Required for new derivatives to confirm empirical formulas .

Q. What biological assays are commonly used to study this compound’s activity, and how should controls be designed?

- Antimicrobial assays : Disk diffusion or microdilution methods against fungal pathogens (e.g., Candida albicans), with amphotericin B as a positive control .

- Cytotoxicity testing : Use mammalian cell lines (e.g., HEK293) with dose-response curves (IC calculations). Include solvent-only controls to rule out vehicle toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Step 1 : Replicate synthesis using original protocols to confirm spectral reproducibility .

- Step 2 : Cross-validate with independent techniques (e.g., X-ray crystallography for ambiguous stereochemistry) .

- Step 3 : Analyze solvent effects and instrument calibration discrepancies (e.g., deuterated solvent shifts in NMR) .

Q. What strategies optimize the yield of this compound’s photochemical Givens rearrangement step?

- Variable screening : Use a Design of Experiments (DoE) approach to test light intensity, wavelength (e.g., 254 nm UV), and reaction time .

- Quencher additives : Introduce radical inhibitors (e.g., TEMPO) to suppress side reactions .

- Scale-up protocols : Maintain low concentrations (<0.1 M) to prevent dimerization byproducts .

Q. How should researchers design comparative studies to evaluate this compound’s bioactivity against structurally related terpenoids?

- Selection criteria : Include compounds with similar cyclopropane motifs (e.g., fomannosin) and divergent scaffolds .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for bioassay data, ensuring biological replicates .

- Mechanistic probes : Use isotopic labeling (e.g., -Armillarivin) to track metabolic pathways in vivo .

Q. What frameworks guide the interpretation of conflicting data in this compound’s ecological role studies?

- Contradiction analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study validity .

- Contextual factors : Account for environmental variables (pH, microbial consortia) in antifungal activity assays .

- Meta-analyses : Aggregate data from multiple studies using PRISMA guidelines to identify trends or outliers .

Methodological Resources

- Data Reprodubility : Follow Beilstein Journal guidelines for experimental documentation, including raw spectral data in supplementary files .

- Ethical Synthesis : Adopt Green Chemistry principles (e.g., solvent recovery systems) for large-scale reactions .

- Collaborative Tools : Use platforms like Zenodo for open-data sharing and version control in multi-institutional studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.